2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine
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Overview
Description
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, connected to another phenyl ring via an ethanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzene and 4-bromophenylacetonitrile.
Grignard Reaction: The 3,4-difluorobenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 4-bromophenylacetonitrile to form the intermediate 2-[4-(3,4-difluorophenyl)phenyl]acetonitrile.
Reduction: The nitrile group in the intermediate is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized aromatic compounds with different substituents on the phenyl rings.
Scientific Research Applications
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, often leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenyl isocyanate
Uniqueness
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to similar compounds. The difluoro substitution enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H13F2N |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-[4-(3,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c15-13-6-5-12(9-14(13)16)11-3-1-10(2-4-11)7-8-17/h1-6,9H,7-8,17H2 |
InChI Key |
NBRXHOYXOVTEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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